Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TDZD-8 has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), a key regulator of various cellular processes, including cell survival, proliferation, and differentiation.
Mechanism Of Action
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate inhibits GSK-3β by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation. GSK-3β is involved in various cellular processes, including the regulation of glycogen metabolism, gene expression, and cell cycle progression. Inhibition of GSK-3β by Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate results in the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical And Physiological Effects
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to reduce amyloid-β-induced neurotoxicity and improve cognitive function. In diabetes, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to improve insulin sensitivity and glucose tolerance.
Advantages And Limitations For Lab Experiments
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has several advantages for lab experiments, including its high specificity and potency for GSK-3β inhibition, as well as its ability to cross the blood-brain barrier. However, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate, including the development of more potent and selective GSK-3β inhibitors, the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammatory diseases, and the exploration of its mechanism of action and downstream signaling pathways. Additionally, the development of Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate analogs with improved solubility and pharmacokinetic properties could enhance its therapeutic potential.
Synthesis Methods
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate can be synthesized through a multistep process involving the reaction of 2-chloroacetic acid ethyl ester with 4-hydroxybenzyl alcohol, followed by the reaction of the resulting intermediate with 2,4-thiazolidinedione. The final product is obtained through purification and recrystallization steps.
Scientific Research Applications
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to reduce amyloid-β-induced neurotoxicity and improve cognitive function in animal models. In diabetes, Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate has been shown to improve insulin sensitivity and glucose tolerance in animal models.
properties
CAS RN |
172648-06-5 |
---|---|
Product Name |
Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate |
Molecular Formula |
C14H15NO5S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate |
InChI |
InChI=1S/C14H15NO5S/c1-2-19-12(16)8-20-10-5-3-9(4-6-10)7-11-13(17)15-14(18)21-11/h3-6,11H,2,7-8H2,1H3,(H,15,17,18) |
InChI Key |
SBQJZHNPSUHSAO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2 |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.